molecular formula C7H5FN2 B053940 2-Amino-3-fluorobenzonitrile CAS No. 115661-37-5

2-Amino-3-fluorobenzonitrile

Cat. No. B053940
M. Wt: 136.13 g/mol
InChI Key: UNISSOLHERSZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Amino-3-fluorobenzonitrile and related compounds often involves halodeboronation reactions, nitrosation, and C-C bond cleavage of 2-arylindoles. For example, the facile synthesis of 2-bromo-3-fluorobenzonitrile was achieved via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of halodeboronation transformations (Szumigala et al., 2004). Additionally, a variety of 2-aminobenzonitriles were prepared from 2-arylindoles through tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage, showcasing the method's efficiency for synthesizing benzoxazinones (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-Amino-3-fluorobenzonitrile and derivatives has been studied through various spectroscopic techniques, including X-ray crystallography and NMR spectroscopy. For instance, the structural analysis of a fluorinated α-aminonitrile compound revealed insights into its geometry and electronic properties, providing a basis for understanding its reactivity and interaction with biological targets (Brahmachari et al., 2015).

Chemical Reactions and Properties

2-Amino-3-fluorobenzonitrile undergoes a variety of chemical reactions, such as aminocyanation, which allows for the chemoselective synthesis of 1,2-bifunctional aminobenzonitriles by the direct addition of aryl cyanamides to arynes. This process enables the synchronous incorporation of amino and cyano groups via cleavage of inert N-CN bonds, offering a path to synthetically valuable derivatives (Rao & Zeng, 2014).

Physical Properties Analysis

The physical properties of 2-Amino-3-fluorobenzonitrile, such as solubility, melting point, and stability, are crucial for its handling and application in chemical synthesis. While specific data for 2-Amino-3-fluorobenzonitrile was not directly mentioned in the provided references, understanding these properties is essential for optimizing reaction conditions and storage.

Chemical Properties Analysis

2-Amino-3-fluorobenzonitrile exhibits a range of chemical properties owing to its functional groups. Its amino group allows for nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and the types of chemical transformations it can undergo. The ability to participate in carbon dioxide fixation reactions, as seen in other 2-aminobenzonitriles, highlights the compound's potential in contributing to sustainable chemistry practices (Kimura et al., 2012).

Scientific Research Applications

  • Synthesis of Other Chemical Compounds : It's used as a starting material for synthesizing various chemicals, such as 3-Bromo-2-fluorobenzoic acid, which has applications in industrial-scale production due to its low cost and mild reaction conditions (Zhou Peng-peng, 2013).

  • Synthesis of Bioactive Compounds : It serves as a precursor in the synthesis of biologically active compounds, including a binuclear bridged Cr(III) complex with potential antimicrobial and antioxidant activities (Govindharaju et al., 2019).

  • Environmental Applications : Used in the efficient chemical fixation of carbon dioxide into quinazoline-2,4(1H,3H)-diones, demonstrating its potential in carbon capture and utilization technologies (Kimura et al., 2012).

  • Pharmaceutical Research : In pharmaceutical research, it's utilized in the synthesis of various heterocyclic compounds, which are critical in drug development and discovery (Feng & Wu, 2015).

  • Materials Science : In materials science, it contributes to the study of the structural and electronic properties of monofluorobenzonitriles, important for understanding and designing new materials (Silva et al., 2012).

  • Corrosion Inhibition : It's investigated for its role in the inhibition of steel corrosion, demonstrating its potential use in industrial applications (Saha & Banerjee, 2015).

Safety And Hazards

2-Amino-3-fluorobenzonitrile is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-amino-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNISSOLHERSZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382631
Record name 2-Amino-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-fluorobenzonitrile

CAS RN

115661-37-5
Record name 2-Amino-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,3-difluorobenzonitrile (19.0 g, 137 mmol) and ethanol (200 ml) pre-saturated with ammonia gas was heated at 140° C. in an autoclave for 8 h (terminal pressure 200 psi). The mixture was allowed to cool to ambient temperature and evaporated to dryness. The residue was dissolved in water (400 ml) and extracted with diethyl ether (2×300 ml). The combined organics were washed with water (300 ml) and brine (250 ml), dried over anhydrous magnesium sulfate, filtered and evaporated. Trituration with isohexane (150 ml) afforded 2-amino-3-fluorobenzonitrile (9.8 g, 50%) as an off-white solid: 1H NMR (360 MHz, CDCl3) δ 4.47 (2H, s), 6.65-6.71 (1H, m), 7.14-7.20 (2H, m).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-3-fluorobenzonitrile
Reactant of Route 3
2-Amino-3-fluorobenzonitrile
Reactant of Route 4
2-Amino-3-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-3-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-3-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.